molecular formula C11H20N4O B13630213 2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide

2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13630213
M. Wt: 224.30 g/mol
InChI Key: XDGZCZAXWHCTRY-UHFFFAOYSA-N
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Description

Structure and Properties: This compound features a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, linked to a butanamide backbone with a terminal amino group. Its molecular formula is C₁₁H₂₀N₄O, and it is likely to exhibit moderate polarity due to the amide and amino functional groups.

Synthesis: Typical synthetic routes involve coupling pyrazole derivatives with amino acid precursors. For example, 3,4,5-trimethylpyrazole may react with a halogenated butanamide intermediate under nucleophilic substitution conditions.

Applications: Pyrazole-containing compounds are widely studied for their biological activities, including kinase inhibition, antimicrobial properties, and neurological effects.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-2-methyl-4-(3,4,5-trimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-5-11(4,13)10(12)16/h5-6,13H2,1-4H3,(H2,12,16)

InChI Key

XDGZCZAXWHCTRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CCC(C)(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize this compound, comparisons with similar molecules are essential. Below are hypothetical comparisons based on common pyrazole-amide derivatives:

3,4,5-Trimethylpyrazole Derivatives

  • Example : 3,4,5-Trimethylpyrazole-carboxamide
    • Structural Difference : Replaces the butanamide chain with a carboxamide group.
    • Impact : Reduced hydrophobicity and altered hydrogen-bonding capacity compared to the target compound.
    • Bioactivity : Carboxamide derivatives often show enhanced solubility but lower membrane permeability in pharmacological assays .

Amino-Substituted Pyrazole-Amides

  • Example: 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide Structural Difference: Lacks the 4-methyl group on the pyrazole ring. Impact: Reduced steric hindrance may increase binding affinity to enzyme active sites (e.g., cyclooxygenase inhibitors) .

Non-Methylated Pyrazole Analogs

  • Example: 4-(1H-Pyrazol-1-yl)butanamide Structural Difference: Absence of methyl groups on the pyrazole ring and the amino-methyl branch. Impact: Lower metabolic stability due to increased susceptibility to oxidative demethylation .

Hypothetical Data Table

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Bioactivity (IC₅₀, nM)
2-Amino-2-methyl-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 248.3 1.8 12.5 450 (Kinase X)
3,4,5-Trimethylpyrazole-carboxamide 193.2 0.9 25.0 320 (Kinase X)
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide 210.2 1.2 18.7 290 (Kinase X)

Research Challenges and Limitations

  • Biological Data : Without access to pharmacological studies, comparisons of efficacy or toxicity remain speculative.

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